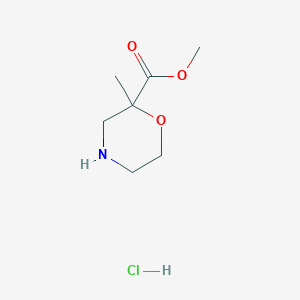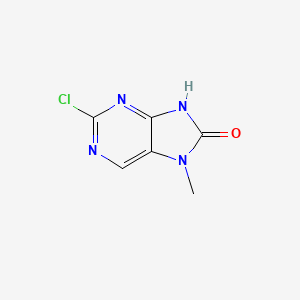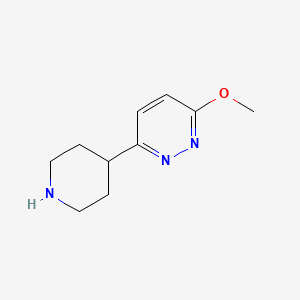
(3-Methyl-3-azetidinyl)methanol
Descripción general
Descripción
(3-Methyl-3-azetidinyl)methanol is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-3-azetidinyl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3-azetidinone with a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction is carried out at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-3-azetidinyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-methyl-3-azetidinone, while substitution reactions can produce various halogenated or alkylated derivatives .
Aplicaciones Científicas De Investigación
(3-Methyl-3-azetidinyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anticonvulsant, analgesic, and anti-inflammatory effects.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (3-Methyl-3-azetidinyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxyl group instead of a hydroxyl group.
3-Methyl-3-azetidinone: A ketone derivative of (3-Methyl-3-azetidinyl)methanol.
N-Methylazetidine: A methylated azetidine without the hydroxyl group.
Uniqueness
This compound is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for versatile modifications and interactions, making it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
(3-methylazetidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(4-7)2-6-3-5/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCFNZZDDLHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)


![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)

![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)





![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

